

(2-Cyclopropylphenyl)methanamine physical and chemical properties

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Compound of Interest

Compound Name: (2-Cyclopropylphenyl)methanamine

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An In-depth Technical Guide to (2-Cyclopropylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **(2-Cyclopropylphenyl)methanamine**. It also explores its potential biological activities based on structurally related compounds and outlines relevant experimental methodologies.

Core Physical and Chemical Properties

(2-Cyclopropylphenyl)methanamine, with the CAS number 118184-66-0, is a primary amine featuring a cyclopropyl substituent at the ortho position of the phenyl ring. Its physical and chemical characteristics are crucial for its handling, storage, and application in research and development.

Physical Properties

The known physical properties of **(2-Cyclopropylphenyl)methanamine** are summarized in the table below. These properties are essential for predicting its behavior in various solvents and under different temperature and pressure conditions.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ N	
Molecular Weight	147.22 g/mol	[1][2]
Boiling Point	249 °C	[3][4][5]
Density	1.071 g/cm ³	[3][4][5]
Flash Point	109 °C	[3][4][5]
Appearance	Liquid	[6]

Chemical Properties

The chemical properties of **(2-Cyclopropylphenyl)methanamine** are dictated by the presence of the primary amine and the substituted phenyl ring. These features influence its reactivity, acidity/basicity, and potential for forming derivatives.

Property	Value	Source
pKa	9.24 ± 0.10 (Predicted)	[5]
Storage Temperature	2-8 °C, under inert atmosphere	[1][6]
Solubility	Information not available	
Reactivity	Reacts with acids to form salts. The amine group can undergo acylation, alkylation, and other reactions typical of primary amines.	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(2-Cyclopropylphenyl)methanamine** is not readily available in peer-reviewed literature, a plausible synthetic route can be proposed based on established chemical transformations.

Proposed Synthetic Pathway

A likely synthetic route to **(2-Cyclopropylphenyl)methanamine** involves the reduction of 2-cyclopropylbenzonitrile. This two-step process would start with the synthesis of the nitrile followed by its conversion to the primary amine.



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Caption: Proposed two-step synthesis of **(2-Cyclopropylphenyl)methanamine**.

General Experimental Protocols

The boiling point of a liquid amine can be determined using a micro-boiling point apparatus or by distillation.^{[7][8][9][10][11]}

Protocol Outline (Micro Method):

- A small amount of the liquid amine is placed in a sample tube.
- A capillary tube, sealed at one end, is inverted and placed inside the sample tube.
- The apparatus is heated slowly in a heating block or Thiele tube.
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

The density of a liquid amine can be measured using a pycnometer or a digital density meter.^{[5][12][13][14][15]}

Protocol Outline (Pycnometer Method):

- The weight of a clean, dry pycnometer is accurately measured.

- The pycnometer is filled with the liquid amine, ensuring no air bubbles are present, and weighed again.
- The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.
- The density of the amine is calculated using the weights and the known density of the reference liquid.

The pKa of an amine can be determined by potentiometric titration.[\[1\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Protocol Outline (Potentiometric Titration):

- A known concentration of the amine is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).
- A standardized solution of a strong acid (e.g., HCl) is slowly added to the amine solution.
- The pH of the solution is monitored using a calibrated pH meter after each addition of the acid.
- A titration curve (pH vs. volume of acid added) is plotted.
- The pKa is determined from the pH at the half-equivalence point.

Potential Biological Activity and Signaling Pathways

Direct biological studies on **(2-Cyclopropylphenyl)methanamine** are limited. However, the structural similarity to known bioactive molecules, particularly serotonin receptor ligands, suggests potential pharmacological relevance.

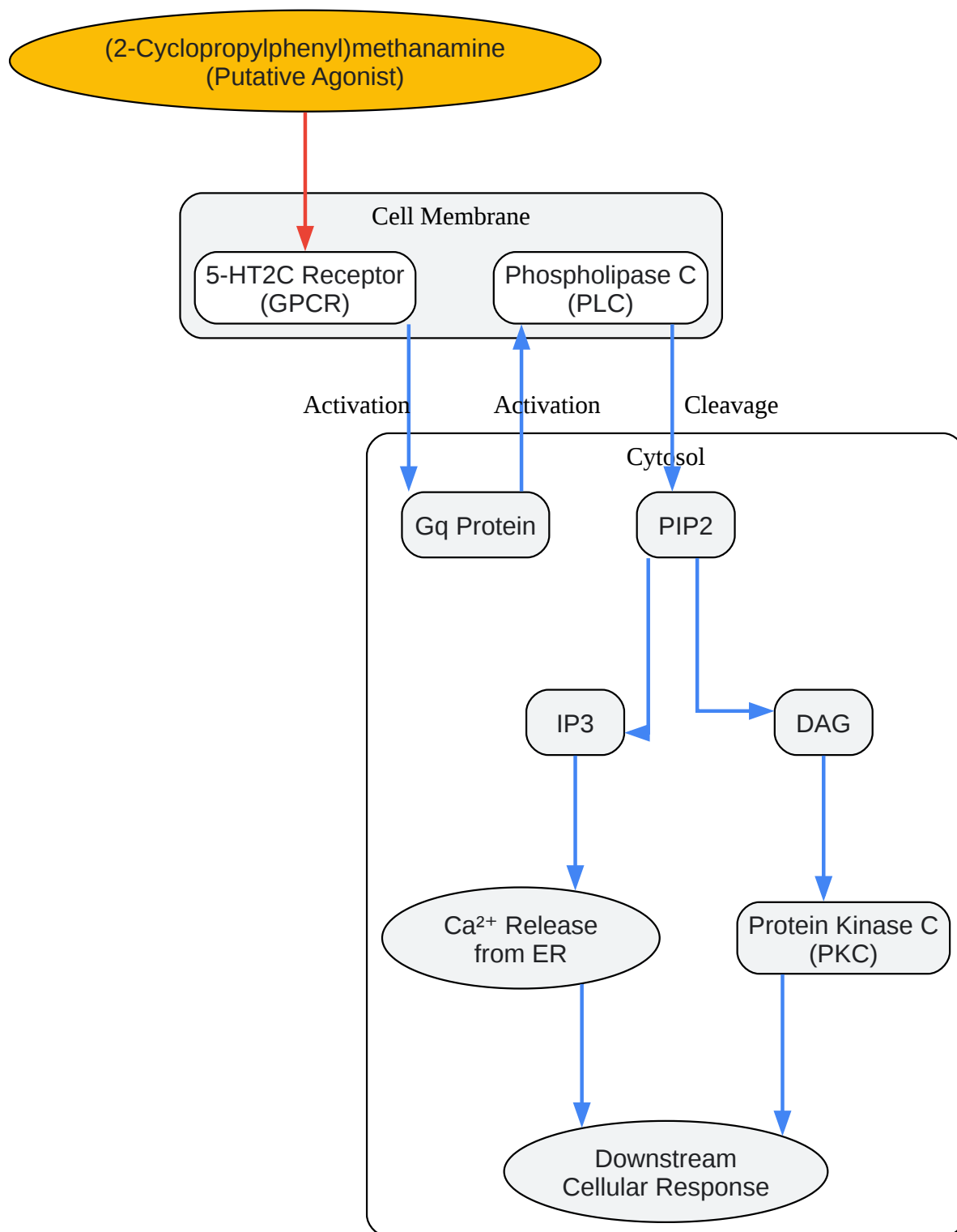
Serotonin 2C Receptor Agonism

A structurally related compound, (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, has been identified as a selective serotonin 2C (5-HT_{2C}) receptor agonist.[\[20\]](#)[\[21\]](#) The 5-HT_{2C} receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system and is a target for drugs treating obesity, schizophrenia, and other psychiatric disorders.

Given this precedent, it is plausible that **(2-Cyclopropylphenyl)methanamine** may also exhibit activity at serotonin receptors. Further investigation is warranted to explore this potential.

Proposed Signaling Pathway

Activation of the 5-HT_{2C} receptor, a Gq-coupled GPCR, typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), which can be measured in a calcium flux assay.

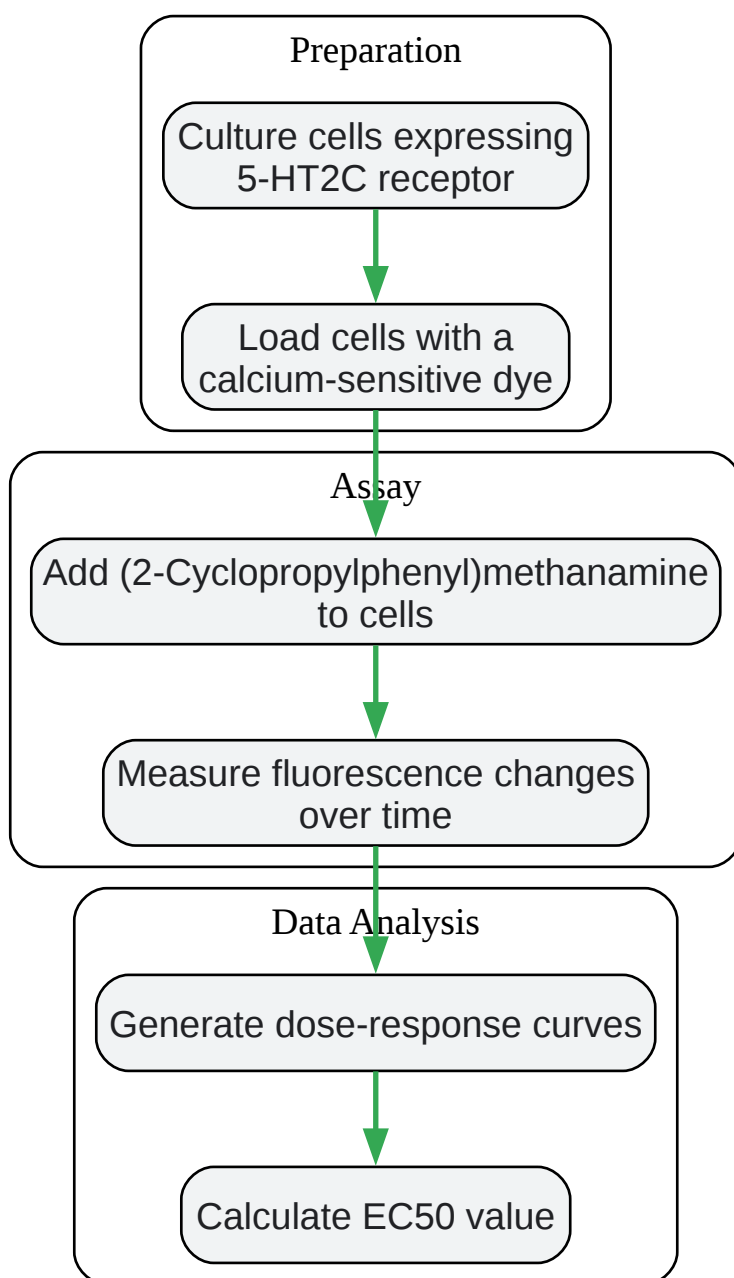


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Caption: Putative Gq-coupled GPCR signaling pathway for **(2-Cyclopropylphenyl)methanamine**.

Experimental Workflow for Biological Screening

To investigate the potential biological activity of **(2-Cyclopropylphenyl)methanamine** as a 5-HT_{2C} receptor agonist, a calcium flux assay is a common and effective high-throughput screening method.^{[3][4][6][22][23]}



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Caption: Workflow for screening **(2-Cyclopropylphenyl)methanamine** using a calcium flux assay.

Safety Information

(2-Cyclopropylphenyl)methanamine is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

- Hazard Statements: H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage).[6]
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[6]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

(2-Cyclopropylphenyl)methanamine is a chemical compound with defined physical properties and predictable chemical reactivity. While its biological activity has not been extensively studied, its structural similarity to known 5-HT_{2C} receptor agonists suggests that it may be a valuable molecule for further investigation in the field of neuroscience and drug discovery. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research into this intriguing compound.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacophore Directed Screening of Agonistic Natural Molecules Showing Affinity to 5HT_{2C} Receptor - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. chymist.com [chymist.com]
- 12. uvadoc.uva.es [uvadoc.uva.es]
- 13. researchgate.net [researchgate.net]
- 14. uregina.scholaris.ca [uregina.scholaris.ca]
- 15. scielo.br [scielo.br]
- 16. benchchem.com [benchchem.com]
- 17. Determination of the Dissociation Constants (pK_a) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 21. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. GPCR Calcium Product Solutions [discoverx.com]
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